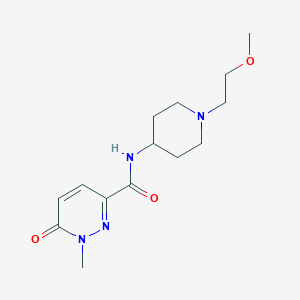

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(1-(2-Methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 1-(2-methoxyethyl)piperidin-4-yl substituent. The core structure comprises a 1-methyl-6-oxo-1,6-dihydropyridazine scaffold linked to a carboxamide group, which is further modified by the piperidinyl moiety.

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-17-13(19)4-3-12(16-17)14(20)15-11-5-7-18(8-6-11)9-10-21-2/h3-4,11H,5-10H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEYBTGGOHBIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (commonly referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of compound A, highlighting its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Compound A has a complex molecular structure characterized by the following chemical formula:

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 270.32 g/mol

The structure includes a piperidine ring, a dihydropyridazine moiety, and a carboxamide functional group, which contribute to its biological activity.

The biological activity of compound A is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory processes, potentially modulating pathways associated with autoimmune diseases.

Pharmacological Effects

- Anti-inflammatory Activity : Compound A has shown promise in reducing inflammation in preclinical models. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.

- Neuroprotective Effects : Research indicates that compound A may exhibit neuroprotective properties. Animal studies have suggested that it can mitigate neuronal damage associated with oxidative stress and excitotoxicity.

- Antimicrobial Properties : Preliminary evaluations have indicated that compound A possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Assays

| Study Type | Model Used | Outcome | Reference |

|---|---|---|---|

| In Vitro | Human Cell Lines | Reduced cytokine production | |

| In Vivo | Rodent Models | Decreased inflammation markers | |

| Antimicrobial | Bacterial Strains | Inhibition of bacterial growth |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models of inflammation, compound A was administered at varying doses. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests its potential utility in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Case Study 2: Neuroprotection in Ischemia Models

Another study focused on the neuroprotective effects of compound A in a rat model of ischemic stroke. Administration of compound A resulted in improved neurological scores and reduced infarct size, indicating its potential as a therapeutic agent for stroke recovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound is distinguished by its 1-(2-methoxyethyl)piperidin-4-yl substituent, which differentiates it from analogs with alkyl, aryl, or other heterocyclic groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Pharmacological and ADME Profiles

- Solubility : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic substituents (e.g., 4-methoxyphenyl in ). This aligns with trends observed in kinase inhibitors, where polar groups improve pharmacokinetics .

- Potency : Piperidinyl substituents are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. However, the methoxyethyl extension may reduce passive diffusion compared to smaller alkyl groups .

- Metabolic Stability : The methoxyethyl group could mitigate oxidative metabolism, a common issue with alkylpiperidines, thereby extending half-life .

Research Findings and Implications

- Patent Insights : A 2019 patent highlighted substituent variation as a strategy to optimize kinase inhibition. The 2-methoxyethyl group was prioritized for balancing solubility and potency in pyridazine derivatives .

- Computational Studies : Molecular docking of related compounds suggests that the methoxyethyl group may form hydrogen bonds with target proteins, enhancing binding affinity compared to unsubstituted piperidines .

- Limitations : Direct comparative pharmacological data for the target compound are absent in the provided evidence. Further in vitro/in vivo studies are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.